Decyl sulfate

Description

Overview of Anionic Surfactants and the Alkyl Sulfate (B86663) Class

Anionic surfactants are a major class of surface-active agents that are characterized by a negatively charged hydrophilic head group. rsc.orgsanyo-chemical-solutions.com In aqueous solutions, these compounds dissociate to form an amphiphilic anion and a cation, which is typically an alkali metal or ammonium (B1175870) ion. firp-ula.org This class of surfactants is the most commonly used, accounting for a significant portion of worldwide production. firp-ula.org They are valued for their excellent emulsifying, dispersing, and foaming properties. sanyo-chemical-solutions.comchemicalbook.com

Within the anionic surfactant category, alkyl sulfates represent one of the most historically significant and widely utilized groups. njchm.comresearchgate.net These compounds are sulfuric acid esters, and their general formula is R-OSO₃⁻M⁺, where R is an alkyl group and M⁺ is a cation like sodium (Na⁺) or ammonium (NH₄⁺). njchm.comontosight.ai Fatty alcohol sulfates (FAS), derived from the sulfation of fatty alcohols, were among the earliest synthetic detergents developed as an alternative to traditional soaps. njchm.com

The defining characteristic of alkyl sulfates, including decyl sulfate, is their amphiphilic nature. rsc.orgontosight.ai This duality means each molecule consists of two distinct parts with opposing affinities for water:

A hydrophobic (lipophilic) tail : This portion is typically a long hydrocarbon chain, such as the 10-carbon alkyl chain in this compound (CH₃(CH₂)₉-). rsc.orgontosight.ai This "water-fearing" tail is nonpolar and readily interacts with oils, greases, and other nonpolar substances.

A hydrophilic head : This "water-loving" part is a polar group, which for alkyl sulfates is the sulfate ester group (-OSO₃⁻). rsc.orgatamanchemicals.com This headgroup is negatively charged and has a strong affinity for polar solvents like water.

This molecular structure allows alkyl sulfates to be soluble in both water and organic solvents. rsc.org In aqueous environments, these molecules orient themselves at interfaces, such as the boundary between water and air or water and oil, reducing the surface tension between the two phases. ontosight.aiontosight.ai Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with their hydrophobic tails pointing inward and their hydrophilic heads facing the surrounding water. ontosight.aiacs.org This micelle formation is crucial for their detergent and solubilizing capabilities. ontosight.ai

The specific properties of an alkyl sulfate, such as its solubility and foaming ability, are influenced by the length of the alkyl chain. ontosight.ai this compound, with its 10-carbon tail, is a member of this class, often found as Sodium this compound. ontosight.aichemicalbook.com

Table 1: Chemical Properties of Sodium this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₁NaO₄S ontosight.ai |

| Appearance | White to off-white solid/powder ontosight.aichemicalbook.com |

| Solubility | Highly soluble in water; poorly soluble in organic solvents ontosight.aichemicalbook.comsolubilityofthings.com |

This table contains data synthesized from multiple sources. ontosight.aichemicalbook.comsolubilityofthings.com

Alkyl sulfate derivatives are workhorses of the chemical industry due to their effectiveness, versatility, and relatively low cost. acs.org Their ability to reduce surface tension, emulsify oils, and create foam makes them essential components in a vast range of products and processes. chemicalbook.comontosight.ai Anionic surfactants as a whole account for about 50% of the world's surfactant production. firp-ula.org

The applications of alkyl sulfates are extensive and span multiple sectors:

Household Products : They are fundamental ingredients in laundry detergents, hand dishwashing liquids, hard surface cleaners, and carpet cleaners for removing dirt and stains. njchm.comontosight.aiatamanchemicals.com

Personal Care Products : Due to their cleansing and lathering properties, they are widely used in shampoos, body washes, soaps, toothpastes, and bubble bath formulations. ontosight.aiontosight.aiontosight.aiatamanchemicals.com

Industrial Processes : Their roles in industry include use as emulsifiers in emulsion polymerization, wetting agents in textile and paper processing, and components in industrial cleaning formulations. ontosight.aiatamanchemicals.compcc.eu

Pharmaceuticals and Biotechnology : In pharmaceutical formulations, they can act as solubilizing agents to improve the dissolution of poorly soluble drugs. ontosight.aiontosight.ai In biochemistry, compounds like Sodium Dothis compound (SDS) are indispensable for protein denaturation in SDS-PAGE electrophoresis and for cell lysis during DNA extraction. ontosight.aiatamanchemicals.comrroij.com

Table 2: Selected Applications of Alkyl Sulfate Derivatives

| Industry | Application Area |

|---|---|

| Personal Care & Cosmetics | Shampoos, Soaps, Toothpastes, Facial Cleansers ontosight.aiatamanchemicals.com |

| Household | Laundry Detergents, Surface Cleaners, Dishwashing Liquids ontosight.aiatamanchemicals.com |

| Industrial | Emulsion Polymerization, Textile & Paper Processing, Metalworking ontosight.aiatamanchemicals.compcc.eu |

| Pharmaceuticals | Excipients, Solubilizing Agents ontosight.ai |

This table contains data synthesized from multiple sources. ontosight.aiontosight.aiatamanchemicals.comontosight.aiatamanchemicals.compcc.eurroij.com

Historical Context and Evolution of this compound Research

The development of alkyl sulfates is rooted in the early 20th century's search for cleaning agents that would perform better than traditional soaps, particularly in hard water. Fatty alcohol sulfates were among the first commercially successful synthetic detergents. njchm.com Following World War II, the petrochemical industry provided cheap raw materials for new types of surfactants, such as alkylbenzene sulfonates (ABS). firp-ula.org However, the initial ABS products were based on branched alkyl chains, which proved to be poorly biodegradable and led to environmental problems like persistent foam in rivers. firp-ula.orguni-regensburg.de

This environmental concern triggered a significant shift in the detergent industry around 1965, with laws passed to restrict non-biodegradable surfactants. firp-ula.org Manufacturers moved to produce linear alkylbenzene sulfonates (LAS) and placed a greater emphasis on linear chain fatty alcohol derivatives, such as linear alkyl sulfates, which are more readily biodegradable. firp-ula.orguni-regensburg.de This shift would have spurred greater interest in specific linear alkyl sulfates like this compound.

While much of the historical research focuses on its longer-chain counterpart, Sodium Dothis compound (SDS), the timeline for its scientific establishment provides context. The U.S. National Library of Medicine's MeSH (Medical Subject Headings) database introduced "Sodium Dothis compound" as an entry term in 1972, indicating a rise in its importance within the biochemical and medical research communities. nih.gov Research into the fundamental properties of alkyl sulfates, including their interaction with other substances and their behavior in solution, intensified during this period. Early studies focused on understanding micelle formation and the effects of chain length on surfactant properties. acs.org The evolution of research on this compound can be seen as part of this broader scientific exploration of the entire alkyl sulfate class, driven by both industrial application and fundamental scientific curiosity.

Contemporary Research Paradigms and Future Outlook for this compound

Modern research on this compound and its related alkyl sulfates is multifaceted, exploring both fundamental properties and novel applications. A significant area of study involves the self-assembly of these surfactants at interfaces and in solution. acs.org Researchers use techniques like molecular dynamics simulations to investigate how factors such as temperature and the presence of electrolytes influence the formation and structure of micelles and adsorbed layers on surfaces. acs.orgaip.orgtechscience.com Understanding these mechanisms at a molecular level is crucial for optimizing formulations in various applications, from detergents to advanced materials. aip.org

In biotechnology and biochemistry, alkyl sulfates continue to be vital tools. rroij.com While Sodium Dothis compound (SDS) is the most prominent, the principles of its interaction with proteins and cell membranes are applicable across the class. atamanchemicals.com Current research explores the use of these surfactants in areas like enhanced oil recovery, where they are used in Alkali-Surfactant-Polymer (ASP) flooding to reduce interfacial tension and mobilize trapped oil. researchgate.net

The future outlook for alkyl sulfates like this compound is shaped by several key trends:

Sustainability : There is a strong industry push towards developing surfactants from renewable, bio-based sources to replace traditional petrochemical feedstocks. statsndata.orggithub.com

Performance Enhancement : Innovations focus on creating surfactant formulations with improved properties, such as greater tolerance to hard water and electrolytes, or specialized performance in extreme temperature or pH conditions. statsndata.orgresearchgate.net

Market Growth : The global market for related surfactants like Sodium Dothis compound and Sodium Dodecyl Ether Sulfate is projected to continue growing, driven by rising demand for personal care, hygiene, and cleaning products, particularly in developing economies. github.comtaiwannews.com.twmade-in-china.com This suggests a positive outlook for the broader alkyl sulfate market.

Ongoing research aims to refine synthesis processes and develop novel formulations that meet both performance demands and increasingly stringent environmental regulations. statsndata.orgmade-in-china.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21O4S- |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

decyl sulfate |

InChI |

InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H,11,12,13)/p-1 |

InChI Key |

CSMFSDCPJHNZRY-UHFFFAOYSA-M |

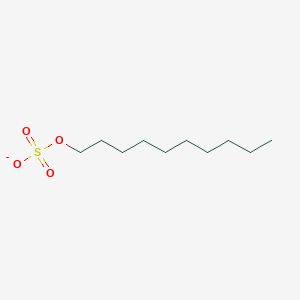

SMILES |

CCCCCCCCCCOS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Decyl Sulfate

Established Reaction Pathways for Decyl Sulfate (B86663) Synthesis

The core of decyl sulfate synthesis involves creating a sulfate ester from n-decanol and then converting it into a stable salt.

Sulfation of n-Decanol: Reaction Kinetics and Mechanisms

The sulfation of n-decanol is a highly exothermic and rapid chemical reaction. utp.edu.myscispace.comgoogle.com The mechanism involves an electrophilic attack by a potent sulfating agent, such as sulfur trioxide (SO₃), on the oxygen atom of the alcohol's hydroxyl group. chemithon.com This forms a carbon-oxygen-sulfur bond, resulting in decyl hydrogen sulfate, an unstable acidic intermediate. chemithon.com Unless this intermediate is promptly neutralized, it can readily hydrolyze back to n-decanol and sulfuric acid. chemithon.com

The reaction kinetics are fast, with sulfation being completed in some industrial processes in under a minute to a few minutes. google.comballestra.com The high heat of reaction (ΔH ≈ -150 kJ/mol for alcohol sulfation) necessitates highly efficient heat removal to prevent charring, discoloration, and the formation of unwanted by-products. utp.edu.myresearchgate.net While specific kinetic models for n-decanol are not widely published, similar esterification reactions are often treated with second-order kinetic models. The reaction rate is significantly influenced by temperature, reactant concentrations, and the specific catalyst or sulfating agent used. utp.edu.my

Role of Sulfating Agents: Sulfur Trioxide, Chlorosulfuric Acid, and Sulfuric Acid

Several agents can be used to sulfate n-decanol, each with distinct advantages and disadvantages related to reactivity, cost, and by-product formation. chemithon.com

Sulfur Trioxide (SO₃) : This is the most common agent for large-scale, continuous production. scispace.comchemithon.com It is highly reactive and the reaction is stoichiometric, producing no inorganic salt by-products, which simplifies purification. scispace.com To control its high reactivity and the exothermic nature of the reaction, the SO₃ gas is typically diluted with dry air or nitrogen. scispace.comgoogle.com This method is favored for its low reagent cost and high-quality product output. chemithon.com

Chlorosulfuric Acid (ClSO₃H) : This agent is also highly effective and can be used in both batch and continuous processes. chemithon.com The reaction with n-decanol produces decyl hydrogen sulfate and hydrogen chloride (HCl) gas as a by-product. chemithon.com The need to handle and dispose of the corrosive HCl gas is a significant drawback. chemithon.com

Sulfuric Acid (H₂SO₄) : While it can be used for sulfation, concentrated sulfuric acid is generally a weaker sulfating agent for alcohols compared to SO₃ or chlorosulfuric acid. The reaction is an equilibrium process that requires the removal of water to drive it to completion, making it less efficient for producing high-purity alkyl sulfates. Oleum (B3057394) (H₂SO₄·SO₃), which is sulfuric acid containing excess SO₃, is a more potent alternative and is used in some processes, though it results in a higher content of sodium sulfate in the final product. chemithon.commpob.gov.my

| Sulfating Agent | Primary By-product | Typical Process | Key Characteristics |

|---|---|---|---|

| Sulfur Trioxide (SO₃) | None (in theory) | Continuous (Falling Film Reactor) | Highly reactive, low cost, high purity product, requires dilution. scispace.comchemithon.com |

| Chlorosulfuric Acid (ClSO₃H) | Hydrogen Chloride (HCl) | Batch or Continuous | Highly reactive, generates corrosive HCl gas by-product. chemithon.com |

| Sulfuric Acid (H₂SO₄) / Oleum | Water / Sulfuric Acid | Batch | Reversible reaction, higher inorganic salt content in final product. chemithon.commpob.gov.my |

Neutralization and Salt Formation Processes for this compound Production

Following the sulfation step, the unstable decyl hydrogen sulfate intermediate is immediately neutralized to form a stable salt. chemithon.com The most common resulting product is sodium this compound, which is achieved by neutralization with sodium hydroxide (B78521) (NaOH). scribd.com

The neutralization process is also exothermic and must be carefully controlled to prevent hydrolysis of the alkyl sulfate. The crude acidic product from the sulfation reactor is typically added to a solution of the base. Other alkaline agents like sodium carbonate can also be used. scribd.com By using different bases, other salts can be produced, such as ammonium (B1175870) this compound, if neutralized with ammonium hydroxide.

Process Engineering and Scale-Up in this compound Manufacturing

The industrial production of this compound has evolved from simple batch processes to highly efficient continuous operations designed for large-scale, consistent output.

Comparison of Batch and Continuous Synthesis Approaches

Both batch and continuous processes are used in the surfactant industry, with the choice depending on production scale, product variety, and capital investment. chemithon.comgoogle.com

Batch Process : In a typical batch operation, a pre-measured quantity of n-decanol is charged into a stirred reactor. google.com The sulfating agent (e.g., chlorosulfuric acid or oleum) is then added gradually while cooling the reactor to manage the temperature. chemithon.comgoogle.com Once the reaction is complete, the entire batch is transferred to another vessel for neutralization. Batch processes are flexible and suitable for smaller production volumes or specialty products, but can be less efficient and have higher labor costs per unit of product. scispace.comchemithon.com

Continuous Process : For large-scale production, continuous sulfation is the industry standard, most often employing a multi-tube falling film reactor. ballestra.comresearchgate.netnjweixian.comgoogle.com In this setup, liquid n-decanol is precisely distributed to form a thin film on the inside walls of cooled reactor tubes. mpob.gov.my A diluted stream of gaseous sulfur trioxide flows co-currently with the liquid film. mpob.gov.my This configuration provides a very high surface area-to-volume ratio, allowing for excellent heat transfer and precise temperature control, which is critical for obtaining a high-quality product with minimal by-products. ballestra.comresearchgate.net The residence time in the reactor is very short, often less than a minute. ballestra.com The product continuously exits the reactor and flows directly to a continuous neutralization unit. Continuous processes offer high throughput, consistent product quality, and lower operational costs for large volumes. scispace.com

Industrial Purification and Formulation Strategies for this compound Products

After neutralization, the crude this compound product contains impurities that must be removed to meet commercial specifications. The primary impurities are unreacted n-decanol and inorganic salts like sodium sulfate (from side reactions or the use of oleum).

Green Chemistry Principles in this compound Production

The industrial synthesis of this compound, like other alkyl sulfates, is increasingly being viewed through the lens of green chemistry. This approach aims to minimize environmental impact by focusing on sustainable resources, reducing waste, and employing safer chemical processes. Key areas of development include the use of renewable feedstocks, the minimization or elimination of hazardous solvents, and the effective treatment and valorization of waste streams.

The traditional production of this compound relies on decyl alcohol (or decanol), which can be derived from either petrochemical or oleochemical sources. The push for sustainability has heavily favored oleochemical pathways, which utilize renewable feedstocks. doi.orgnih.gov

Sustainable Feedstocks: Fats and oils from plant-based sources like palm and coconut oil are primary renewable feedstocks for producing detergent alcohols, including decyl alcohol. nih.govwikipedia.org These natural triglycerides are processed to yield fatty acids or fatty acid methyl esters, which are then hydrogenated to produce the corresponding fatty alcohols. nih.gov This oleochemical approach is considered more sustainable and biocompatible compared to petroleum-based routes. nih.gov Another emerging area is the use of non-edible resources, such as Cashew Nut Shell Liquid (CNSL), to develop eco-friendly surfactants, which avoids competition with the food supply chain. researchgate.net Furthermore, research into bio-based building blocks, such as furan (B31954) derivatives from biomass, presents innovative pathways to create new classes of sustainable surfactants. acs.org For instance, furan surfactants derived from furoic acid and fatty alcohols, including decyl alcohol, have shown promise as green alternatives to traditional sulfonated surfactants. acs.org

Solvent Minimization and Alternative Synthesis Routes: A significant focus of green synthesis is the reduction or elimination of volatile and hazardous organic solvents.

Solvent-Free Synthesis: Mechanochemistry, using techniques like ball milling, has been successfully employed for the solvent-free synthesis of lead dothis compound. rsc.orgresearchgate.net This method is noted for its high efficiency, short reaction times, and the absence of bulk solvents, making it an inherently green process. researchgate.netrsc.org Such solvent-free approaches hold significant value for sustainable chemical synthesis and are applicable to other metal alkyl sulfates. researchgate.net

Sulfur Trioxide (SO3) Sulfation: The use of sulfur trioxide (SO₃) for sulfation, as opposed to older methods involving oleum or chlorosulfuric acid, is a key green engineering advancement. scispace.comnih.gov This process is significantly faster, reducing reaction times from hours to minutes, and crucially, it avoids the production of large quantities of spent acid that require disposal. scispace.com The reaction is typically carried out in thin-film reactors where liquid decyl alcohol reacts with a diluted stream of gaseous SO₃, a method that improves product quality and economy. scispace.comgoogle.com

Aqueous Medium: While this compound itself has limited solubility, the principles of using water as a reaction medium, often with the help of micellar catalysis, have been demonstrated for related compounds. For example, sodium dothis compound (SDS) has been used as a catalyst in water to facilitate organic syntheses at room temperature, highlighting the potential of aqueous systems to replace traditional organic solvents. tandfonline.comresearchgate.net

Catalyst Optimization: Research on new bio-based surfactants, such as sulfonated alkyl furoates, emphasizes the importance of minimizing catalyst content. High concentrations of catalysts like sulfuric acid can lead to higher salt content in the final product and cause equipment corrosion, making catalyst reduction a key parameter for process optimization and scaling. acs.org

| Green Synthesis Approach | Key Principle | Feedstock/Reagent Example | Advantages | Reference |

|---|---|---|---|---|

| Oleochemical Route | Renewable Feedstock | Palm Oil, Coconut Oil, Canola Oil | Reduces reliance on fossil fuels, often more biodegradable. | nih.govenergy.gov |

| Bio-based Building Blocks | Renewable Feedstock | Furoic Acid + Decyl Alcohol | Creates novel surfactants from biomass with potentially superior properties. | acs.org |

| Mechanochemistry | Solvent-Free Synthesis | Solid-state reaction via ball milling | Eliminates bulk organic solvents, short reaction times, high efficiency. | rsc.orgresearchgate.net |

| Gaseous SO₃ Sulfation | Waste Reduction | Decyl Alcohol + Sulfur Trioxide Gas | Avoids spent acid disposal, faster reaction, more direct process. | scispace.comgoogle.com |

The manufacturing of this compound and its use in various products generate waste streams and by-products that require management according to green chemistry principles. This involves treating wastewater to remove the surfactant and valorizing by-products to create a more circular economy.

Waste Stream Treatment: Wastewater from mineral processing or industrial cleaning can contain significant amounts of alkyl sulfates like sodium this compound. google.com Failure to treat these streams can deteriorate water quality. google.com Several methods are employed for their removal:

Peroxi-Electrocoagulation: This electrochemical process has been shown to effectively remove sodium dothis compound from synthetic wastewater. researchgate.net The method uses iron electrodes and hydrogen peroxide to degrade the surfactant, achieving high removal efficiency under optimized conditions of pH and current density. researchgate.net

Micro-bubble Flotation: A patented method for treating mineral processing wastewater involves adding Fe²⁺ ions to form a complex with sodium dothis compound. google.com This complex is then removed as foam via aeration in a micro-bubble flotation column. The collected foam can be recycled back into the flotation operation, reducing both water contamination and the need for fresh reagents. google.com

Biological Treatment: Activated sludge processes are commonly used to treat wastewater containing surfactants. The biological oxygen demand (BOD) caused by organic materials like this compound can be significantly reduced through such treatments, which use microorganisms to break down the compounds. nih.govalarcorp.com

| Treatment Method | Mechanism | Reported Removal Efficiency (for SDS) | Key Feature | Reference |

|---|---|---|---|---|

| Peroxi-Electrocoagulation | Electrochemical oxidation | 81.6% (for 60 mg/L initial concentration) | Effective at degrading surfactant molecules. | researchgate.net |

| Micro-bubble Flotation with Fe²⁺ | Complexation and flotation | >85% | Allows for the recovery and reuse of the surfactant. | google.com |

| Activated Sludge | Biodegradation | 80-100% (DOC elimination for lauryl sulfate) | Utilizes microorganisms for natural decomposition. | nih.gov |

By-product Valorization: The synthesis of sodium this compound via sulfation and neutralization often produces sodium sulfate (Na₂SO₄) as a major by-product. worley.com Instead of being treated as waste, this by-product can be valorized.

Conversion to Valuable Reagents: A process known as "salt splitting" can convert sodium sulfate into sulfuric acid and sodium hydroxide, both of which are valuable reagents that can be fed back into the manufacturing process. While energy-intensive, this creates a circular system where the by-product is indefinitely reusable. worley.com

Production of Fertilizers: Sodium sulfate waste streams can be used to produce potassium sulfate or ammonium sulfate, which are valuable water-soluble fertilizers. worley.com This provides an economically attractive alternative to disposal.

Valorization of Agri-Food Residues: The feedstocks themselves can be part of a broader valorization strategy. For example, after extracting oils from seeds or nuts, the remaining lignocellulosic residues (like peanut shells) can be converted into biochar, which can be further modified with surfactants like SDS to create effective adsorbents for environmental remediation. mdpi.commdpi.com This integrated approach maximizes the value derived from the initial biomass. mdpi.com

Physicochemical Principles of Decyl Sulfate in Solution and at Interfaces

Micellization Thermodynamics and Kinetics of Decyl Sulfate (B86663) in Aqueous Systems

The formation of micelles by decyl sulfate in water is a spontaneous process driven by the hydrophobic effect. This section explores the thermodynamic and kinetic aspects of this self-assembly phenomenon.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. wikipedia.org Below the CMC, this compound exists predominantly as individual molecules, while above this concentration, any added surfactant will preferentially form micelles. wikipedia.org The CMC can be determined by monitoring changes in various physicochemical properties of the surfactant solution as a function of concentration, such as surface tension, conductivity, and light scattering. jetir.org

Several factors significantly influence the CMC of this compound:

Temperature: The effect of temperature on the CMC of alkyl sulfates is not linear. Typically, the CMC decreases as the temperature rises from a low value, reaches a minimum around 25-30°C, and then gradually increases at higher temperatures. researchgate.net This behavior results from the interplay between two opposing effects: the decreased hydration of the hydrophobic group which favors micellization, and the disruption of structured water around the hydrocarbon tail which disfavors it. researchgate.net

Electrolytes: The addition of electrolytes, such as inorganic salts, to an aqueous solution of this compound generally leads to a decrease in its CMC. researchgate.netmdpi.com The added ions reduce the electrostatic repulsion between the negatively charged sulfate headgroups of the surfactant molecules, thereby promoting their aggregation at lower concentrations. mdpi.com The magnitude of this effect depends on the nature and concentration of the electrolyte. researchgate.net For instance, the CMC of dothis compound surfactants increases in the order of Cs+ < Na+ < Li+. mdpi.com

Cosolvents: The presence of organic cosolvents, like alcohols, can either increase or decrease the CMC of this compound depending on the cosolvent's nature and concentration. Short-chain alcohols such as methanol (B129727) and ethanol (B145695) tend to increase the CMC by making the bulk solvent more favorable for the hydrophobic tails. mdpi.com Conversely, longer-chain alcohols can incorporate into the micelles, acting as cosurfactants and potentially lowering the CMC. jetir.org For example, with the addition of propanol-1 to a sodium this compound solution, the CMC initially decreases and then increases after reaching a minimum. jetir.org

Table 1: Influence of Various Factors on the Critical Micelle Concentration (CMC) of this compound

| Factor | Influence on CMC | Underlying Reason |

|---|---|---|

| Temperature | Initially decreases, then increases | Interplay between hydrophobic and hydration effects. researchgate.net |

| Electrolytes | Generally decreases | Reduction of electrostatic repulsion between headgroups. mdpi.com |

| Cosolvents (Short-chain alcohols) | Generally increases | Increased solvency of the bulk phase for hydrophobic tails. mdpi.com |

| Cosolvents (Longer-chain alcohols) | Can decrease | Incorporation into micelles as cosurfactants. jetir.org |

The aggregation number (N) refers to the average number of surfactant molecules that constitute a single micelle. jh.edu This number is not fixed and depends on factors such as temperature, electrolyte concentration, and the presence of cosolvents. jh.edu For sodium dothis compound (SDS), a close relative of this compound, the aggregation number has been observed to increase with increasing surfactant concentration, suggesting micellar growth. researchgate.net The addition of a cationic surfactant like dodecyltrimethylammonium (B156365) bromide (DTAB) to an SDS solution can lead to a significant increase in the aggregation number of the resulting mixed micelles. leidenuniv.nl

The morphology of this compound aggregates is primarily spherical in dilute solutions. However, changes in solution conditions can lead to transitions to other shapes, such as rod-like or lamellar structures. The critical packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail, is a useful concept for predicting micellar shape. cdnsciencepub.com Molecular dynamics simulations have shown that at lower temperatures, sodium dothis compound can form crystalline aggregates, while at higher temperatures, more fluid and dynamic micellar structures are predominant. princeton.edu

The process of micellization can be described by several key thermodynamic parameters: the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization.

Standard Free Energy of Micellization (ΔG°m): The negative value of ΔG°m for this compound micellization indicates that the process is spontaneous. jetir.orgresearchgate.net This parameter can be calculated from the CMC value and is influenced by factors that affect the CMC.

Standard Enthalpy of Micellization (ΔH°m): The enthalpy change associated with micelle formation is typically small and can be either exothermic or endothermic, depending on the temperature. jetir.orgnih.gov It can be determined from the temperature dependence of the CMC. nih.gov A negative enthalpy value suggests that the micellization process is exothermic. jetir.org

Studies on sodium this compound have shown that the driving force for micellization is entropic, as indicated by a greater entropy value compared to enthalpy. jetir.org The negative values for both enthalpy and Gibbs free energy suggest that the micellization is a feasible and exothermic process. jetir.org

Table 2: Thermodynamic Parameters of Micellization for this compound

| Thermodynamic Parameter | Sign/Value | Implication |

|---|---|---|

| ΔG°m (Standard Free Energy) | Negative | Spontaneous process. jetir.orgresearchgate.net |

| ΔH°m (Standard Enthalpy) | Small, can be negative | Can be exothermic. jetir.orgnih.gov |

| ΔS°m (Standard Entropy) | Positive | Entropically driven process due to the hydrophobic effect. jetir.org |

Interfacial Adsorption and Surface Activity of this compound

The surface activity of this compound arises from its tendency to adsorb at interfaces, such as the air-water or oil-water interface, which leads to a reduction in the interfacial tension.

This compound molecules, when added to water, preferentially migrate to the surface, orienting their hydrophobic tails away from the water and their hydrophilic headgroups towards the water. This adsorption process disrupts the cohesive energy at the surface, resulting in a significant reduction in surface tension. wikipedia.org The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org

The relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface is described by adsorption isotherms. Various models, such as the Frumkin and van der Waals isotherms, can be used to fit experimental surface tension data to determine adsorption parameters. acs.orgnsf.gov These models can provide information about the maximum surface excess concentration (Γmax), which is the maximum amount of surfactant that can be packed into the interface, and the area occupied by each surfactant molecule. nih.gov The addition of electrolytes enhances the surface adsorption of ionic surfactants like this compound by reducing the electrostatic repulsion between the headgroups, leading to a more densely packed interfacial layer and a greater reduction in surface tension. researchgate.net

Molecular dynamics simulations and experimental techniques have provided detailed insights into the structure and dynamics of adsorbed this compound layers. At the air-water interface, this compound forms a monolayer where the alkyl chains are generally tilted with respect to the surface normal. mdpi.com The structure of the interfacial water is significantly perturbed by the presence of the surfactant headgroups. nih.gov

At high surface concentrations, the adsorbed surfactant molecules can exhibit significant ordering. aip.org The counterions (e.g., Na+) are located near the sulfate headgroups, forming an electrical double layer. aip.org The structure of this double layer is influenced by the type of counterion present. nih.gov The dynamics within the interfacial layer are complex, involving the constant exchange of surfactant molecules between the interface and the bulk solution. The presence of impurities, such as dodecanol (B89629) from the hydrolysis of dothis compound, can drastically affect the interfacial properties, including surface tension and rheology. nsf.gov Computer simulations have shown that at the oil-water interface, there can be a small degree of penetration of oil molecules into the surfactant monolayer, which can increase the thickness of the layer. royalsocietypublishing.org

Solubilization and Emulsification Mechanisms Mediated by this compound

This compound, an anionic surfactant with a 10-carbon alkyl chain, demonstrates significant interfacial activity, which governs its ability to act as both a solubilizing agent and an emulsifier. Its amphiphilic nature, consisting of a hydrophobic decyl tail and a hydrophilic sulfate headgroup, allows it to modify the properties of aqueous solutions and interfaces.

Above a specific concentration known as the critical micelle concentration (CMC), this compound monomers in an aqueous solution self-assemble into spherical aggregates called micelles. These micelles possess a hydrophobic core, formed by the aggregation of the decyl chains, and a hydrophilic shell composed of the negatively charged sulfate headgroups, which remain in contact with the surrounding water. This unique structure allows the micelle to serve as a microenvironment capable of dissolving non-polar compounds that are otherwise insoluble in water.

The primary mechanism of solubilization involves the partitioning of non-polar molecules from the aqueous phase into the hydrocarbon-like interior of the micelle. This process is driven by hydrophobic interactions, where the incompatibility of the non-polar solute with the structured hydrogen-bonding network of water provides the thermodynamic impetus for its sequestration within the micellar core. The location of the solubilized molecule, or "solubilizate," within the micelle depends on its polarity. Truly non-polar compounds, such as aliphatic and aromatic hydrocarbons, are primarily located in the micelle's central core.

The efficiency of solubilization is influenced by the surfactant's structure. For homologous series of sodium alkyl sulfates, the solubilization capacity for hydrophobic compounds generally increases with the length of the alkyl chain. nm.govuni-regensburg.de This is attributed to the larger volume of the hydrophobic core in micelles formed by longer-chain surfactants. nm.gov The micelle-water partition coefficient (K_m), which quantifies the distribution of a solute between the micellar and aqueous phases, is a key parameter in assessing solubilization power. Studies on various hydrophobic organic compounds have established correlations between K_m and the octanol-water partition coefficient (K_ow), indicating that the lipophilic character of the micellar core is a primary determinant of its solubilization capacity. nm.govnih.gov

Interactive Table: Micelle-Water Partition Coefficients for Non-polar Compounds in Sodium Alkyl Sulfate Solutions This table includes comparative data to illustrate the position of this compound within its homologous series. Data for this compound is inferred from studies on homologous series.

| Surfactant | Solute | Log K_m (Micelle-Water Partition Coefficient) | Reference |

| Sodium Dothis compound (C12) | Tetrachloroethylene | 4.04 | nih.gov |

| Sodium Dothis compound (C12) | Trichloroethylene | 3.51 | nih.gov |

| Sodium Dothis compound (C12) | Naphthalene | 4.09 (Calculated from MSR) | acs.org |

| Sodium Dothis compound (C12) | Pyrene | 4.88 (Calculated from MSR) | acs.org |

| Sodium Alkyl Sulfates | General Trend | Log K_m increases with alkyl chain length | nm.gov |

This compound is an effective emulsifying agent for oil-in-water (O/W) emulsions, where oil droplets are dispersed within a continuous aqueous phase. Its role in emulsion formation and stabilization is multifaceted, stemming from its ability to adsorb at the oil-water interface and alter the system's physicochemical properties.

The formation of an emulsion requires energy to create a large interfacial area between the two immiscible liquids, oil and water. This compound facilitates this process by significantly reducing the interfacial tension (IFT) between the oil and water phases. nsmsi.irrsc.org The surfactant molecules orient themselves at the interface, with their hydrophobic decyl tails penetrating the oil phase and their hydrophilic sulfate headgroups remaining in the aqueous phase. This adsorption creates a film that lowers the free energy required to form droplets, thereby promoting emulsification.

Once the emulsion is formed, this compound plays a crucial role in its kinetic stability, preventing the dispersed droplets from coalescing and leading to phase separation. The primary stabilization mechanisms are:

Electrostatic Repulsion : The sulfate headgroups of the adsorbed this compound molecules impart a negative charge to the surface of the oil droplets. This creates a repulsive electrostatic force between approaching droplets, forming an energy barrier that hinders their aggregation and coalescence. wiley-vch.deresearchgate.net

Steric Hindrance : The layer of surfactant molecules at the interface also provides a physical, or steric, barrier that prevents droplets from coming into close contact.

The stability of an emulsion is therefore dependent on the properties of this interfacial film. The concentration of the surfactant is a key factor; as the concentration of this compound increases, the interfacial coverage becomes more complete, leading to lower IFT and greater electrostatic repulsion, which generally results in smaller droplet sizes and enhanced long-term stability. sdlookchem.comacs.org However, for single-chain anionic surfactants like this compound, the presence of electrolytes or co-surfactants (like long-chain alcohols) can significantly modify the interfacial properties and emulsion stability. rsc.org

Interactive Table: Interfacial and Emulsion Properties of Alkyl Sulfate Surfactants This table presents typical values for related surfactants to contextualize the behavior of this compound.

| Surfactant System | Property | Value | Oil Phase | Reference |

| Water / Decane | Interfacial Tension (IFT) | ~54 mN/m | Decane | nsmsi.ir |

| Water-SDS / Decane | Interfacial Tension (IFT) | 7.32 - 12.66 mN/m | Decane | nsmsi.ir |

| Water-SDS / Oil | Emulsion Stability | Stable O/W emulsions formed | Soybean Oil | actapol.net |

| Water-SDS / Oil | Droplet Coalescence | Prevented by electrostatic repulsion | General | researchgate.net |

| Water-SDS + Co-surfactant | Interfacial Tension (IFT) | Can achieve ultra-low values (<0.01 mN/m) | Heptane | rsc.org |

Advanced Applications of Decyl Sulfate in Industrial and Material Science Contexts

Decyl Sulfate (B86663) in Enhanced Oil Recovery (EOR) Technologies

Enhanced Oil Recovery (EOR) encompasses techniques aimed at increasing the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery. Chemical EOR often involves injecting surfactants to alter the fluid and rock properties within the reservoir, thereby mobilizing trapped oil. Anionic surfactants like alkyl sulfates are key to this process due to their ability to reduce interfacial tension and alter rock wettability.

While extensive data exists for sodium dodecyl sulfate (SDS), specific research findings and data tables for this compound in EOR applications are not widely available. The following sections describe the general mechanisms by which short-chain alkyl sulfates like this compound are expected to function in EOR systems.

A primary mechanism for chemical EOR is the significant reduction of interfacial tension (IFT) between the trapped oil and the injection water. doe.gov High IFT is a major cause of oil entrapment in the porous media of reservoir rock due to capillary forces. Anionic surfactants, such as this compound, possess a hydrophilic sulfate head and a hydrophobic decyl tail. When introduced into the reservoir, these molecules accumulate at the oil-water interface. The hydrophobic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase, effectively reducing the IFT. Lowering the IFT to ultra-low values (typically <10⁻² mN/m) drastically reduces capillary forces, allowing the trapped oil ganglia to be mobilized and displaced by the flooding fluid. The effectiveness of this process depends on factors like surfactant concentration, salinity, temperature, and the specific composition of the crude oil.

The wettability of reservoir rock, which describes the preference of the rock surface to be in contact with either oil or water, is a critical factor in oil recovery. Many carbonate and some sandstone reservoirs are initially water-wet but can become oil-wet over geological time due to the adsorption of polar compounds from the crude oil. acs.orgnih.gov This oil-wet state hinders recovery as water struggles to displace oil from the rock surfaces.

Anionic surfactants can alter the wettability from an oil-wet or intermediate-wet state to a more water-wet condition. acs.orgnih.gov The this compound anion can adsorb onto the positively charged sites of the rock surface (particularly in carbonates) or interact with adsorbed oil components. This process displaces the adhered oil molecules and creates a hydrophilic layer on the rock surface, increasing its affinity for water. This shift to a more water-wet state improves the spontaneous imbibition of water into the rock matrix, which helps to expel the trapped oil.

Gas injection (e.g., CO₂, N₂, or natural gas) is a common EOR method, but its efficiency is often hampered by the low viscosity and density of the gas compared to oil and water. This leads to poor sweep efficiency due to viscous fingering (the gas bypassing oil in high-permeability zones) and gravity override (the gas rising to the top of the reservoir).

Injecting a surfactant solution along with the gas can generate foam within the porous media. ukm.myresearchgate.net Foam consists of gas bubbles separated by thin liquid films (lamellae) stabilized by the surfactant. ukm.my This dispersion dramatically increases the apparent viscosity of the gas phase and reduces its mobility. pcc.eu As a mobility control agent, the foam diverts the flow of gas from high-permeability "thief" zones to unswept, lower-permeability zones containing more oil, thereby improving the macroscopic sweep efficiency. researchgate.net The stability and effectiveness of the foam generated by surfactants like this compound depend on reservoir conditions, including temperature, pressure, brine salinity, and the presence of crude oil, which can often act as a defoaming agent. ukm.my

Role of this compound in Polymerization Processes

Sodium this compound is utilized as an emulsifier in emulsion polymerization processes. pcc.eu Derived from natural oleochemical feedstock, it serves as a stabilizer for a wide range of monomer systems, including acrylic, styrene-acrylic, vinyl acetate (B1210297), and ethylene-vinyl acetate (EVA). pcc.eu In this role, the this compound molecules surround the monomer droplets and the resulting polymer particles, preventing their agglomeration through electrostatic repulsion between the negatively charged sulfate head groups. pcc.eu This stabilization is crucial for maintaining the dispersion of the polymer particles throughout the reaction and in the final latex product. pcc.eu

While surfactants are primarily stabilizers, the initiator system is a separate component responsible for generating the free radicals that start the polymerization. mdpi.com Typically, a water-soluble initiator like potassium persulfate is used. mdpi.com The surfactant's role is to create the micelles where polymerization is initiated and to stabilize the growing polymer particles, rather than being a component of the initiator system itself. sigmaaldrich.com

In emulsion polymerization, the surfactant concentration plays a critical role in determining the final particle size and particle size distribution of the resulting polymer latex. Generally, increasing the concentration of an anionic surfactant like this compound leads to the formation of a larger number of micelles at the start of the process. With more nucleation sites available, the final polymer particles are typically smaller and more numerous.

Interactions with Cationic and Nonionic Polymers in Polymer Systems

The interaction between anionic surfactants like this compound and polymers is a subject of significant academic and industrial interest. These interactions are primarily governed by electrostatic and hydrophobic forces, leading to the formation of complex supramolecular structures. acs.orgresearchgate.net

With cationic polymers , which possess positively charged groups, the primary interaction with the negatively charged sulfate head of this compound is strong electrostatic attraction. researchgate.netnih.govmdpi.com This initial binding can neutralize the polymer's charge, leading to changes in its conformation. As more surfactant molecules bind, driven by the hydrophobic attraction between their alkyl chains, they can form micelle-like aggregates along the polymer chain. This process is often described by a critical aggregation concentration (CAC), which is the concentration at which the surfactant begins to form these aggregates on the polymer, a point typically lower than its own critical micelle concentration (CMC). The nature of these interactions can be influenced by factors such as electrolyte concentration; for instance, the presence of salts like sodium chloride can shield the electrostatic attractions and decrease the extent of surfactant association with the polymer. researchgate.net

The interaction with nonionic polymers , which lack a net charge, is more complex. While there is no strong initial electrostatic attraction, binding still occurs, primarily driven by hydrophobic interactions. acs.org It is generally accepted that when neutral polymers interact with anionic surfactants, the resulting complex resembles a beadlike structure, with segments of the polymer chain in direct contact with the micellar surface of the surfactant aggregates. acs.org Studies involving sodium dothis compound (SDS), a close homolog of this compound, and nonionic polymers like polyacrylamide (PAM) show that the surfactant can induce the extension of the polymer chain at the binding site. researchgate.net The presence of the polymer can also slightly lower the concentration at which the surfactant begins to aggregate. researchgate.net The binding of anionic surfactants to nonionic polymers can be influenced by the polymer's specific chemical structure, such as the presence of different functional groups. acs.org

| Polymer Type | Primary Driving Force | Resulting Structure | Key Influencing Factors |

|---|---|---|---|

| Cationic (e.g., Poly(diallyldimethylammonium chloride)) | Electrostatic Attraction | Surfactant aggregates bound to polymer chain, forming charged or neutral nanoparticles. researchgate.net | Electrolyte concentration, Surfactant/Polymer ratio. researchgate.net |

| Nonionic (e.g., Polyacrylamide, PEO-PPO-PEO Copolymers) | Hydrophobic Interaction | Micelle-like surfactant clusters along the polymer chain ("beadlike structure"). acs.orgmdpi.com | Polymer hydrophobicity, Surfactant concentration. researchgate.netmdpi.com |

Other Industrial Applications as a Surfactant

Detergency Mechanisms and Performance Evaluation on Various Substrates

The fundamental role of this compound in detergency is to facilitate the removal of oily and greasy soils from various surfaces. This process involves several key mechanisms. As an amphiphilic molecule, this compound possesses a hydrophilic sulfate head and a hydrophobic decyl tail. This structure allows it to reduce the surface tension of water and the interfacial tension between the cleaning solution and the soil. scienomics.com

The detergency process can be summarized as follows:

Wetting: The surfactant solution first wets the substrate and the soil, allowing the cleaning agents to penetrate and access the interface between the soil and the surface.

Adsorption: Surfactant molecules adsorb at the oil/water and substrate/water interfaces. The hydrophobic tails orient themselves towards the oily soil and the substrate, while the hydrophilic heads remain in the aqueous phase.

Soil Removal: Through mechanical action and the reduction of interfacial tension, the oily soil is lifted from the surface. The surfactant molecules encapsulate the soil, forming micelles or emulsions where the oil is trapped in the hydrophobic core of the micelle, preventing it from redepositing onto the substrate. scienomics.com

The performance of this compound as a detergent can be evaluated on different substrates. For instance, hydrophilic substrates like cotton are generally easier to clean with anionic surfactants compared to more hydrophobic synthetic fabrics like polyester. ncsu.edu The effectiveness is also influenced by water hardness (presence of Ca²⁺ and Mg²⁺ ions), as these divalent cations can precipitate anionic surfactants, reducing their cleaning power. ncsu.edu The addition of builders or certain salts can mitigate these effects and even boost detergency. ncsu.edu

Applications as a Foaming and Wetting Agent in Commercial Formulations

This compound is utilized in numerous commercial formulations for its excellent foaming and wetting properties. chemimpex.com

As a foaming agent , its primary function is to reduce the surface tension of a liquid, which facilitates the incorporation of air and the formation of bubbles. labinsights.nl The surfactant molecules then stabilize these bubbles by forming a thin film at the air-water interface, which prevents the bubbles from collapsing quickly. labinsights.nl The stability and volume of the foam are critical performance indicators. In many personal care products like shampoos and body washes, a rich and stable foam is desired by consumers as it is often associated with cleaning effectiveness. labinsights.nlindustrialchemicals.gov.au The foaming properties of alkyl sulfates are influenced by the nature of the counterion (e.g., Na⁺, Mg²⁺), with studies on dothis compound showing that different counterions can affect foam stability and surface viscosity. nih.gov

As a wetting agent , this compound enables liquids to spread more easily across a solid surface. By lowering the surface tension of the liquid, it reduces the contact angle between the liquid and the surface, leading to better coverage and penetration. arkema.com This property is crucial in a wide range of applications, from industrial cleaners and agricultural pesticide formulations to textile and paper manufacturing. chemimpex.comarkema.com In cleaning products, effective wetting ensures that the detergent solution can penetrate into fabrics and make complete contact with soils for efficient removal. arkema.com

This compound in Analytical and Separation Sciences

Applications in Capillary Electrophoresis (CE-SDS analogs) for Macromolecule Separation

This compound, as an analog of the more commonly used sodium dothis compound (SDS), plays a vital role in the separation of macromolecules like proteins by capillary electrophoresis (CE). The technique, often referred to as capillary gel electrophoresis (CGE) or capillary sodium dothis compound gel electrophoresis (SDS-CGE), separates proteins primarily based on their molecular size. usp.orgnih.gov

The mechanism involves denaturing the proteins and forming complexes with the anionic surfactant. The hydrophobic tail of this compound binds to the protein's polypeptide backbone, disrupting its secondary and tertiary structures. This binding confers a large negative charge to the protein that is roughly proportional to its mass, effectively masking the protein's intrinsic charge. nih.gov Consequently, all protein-surfactant complexes have a nearly identical charge-to-mass ratio. nih.gov

When an electric field is applied, these negatively charged complexes migrate through a sieving matrix (like a gel or an entangled polymer network) within the capillary. usp.orgtritagene.com Because the charge-to-mass ratio is constant, the separation is based on molecular sieving; smaller complexes navigate the pores of the gel matrix more easily and migrate faster than larger ones. usp.orgcapes.gov.br This allows for the high-resolution separation and accurate molecular weight estimation of proteins. capes.gov.br

Use in Chromatographic Separations (e.g., HPLC, Micellar Electrokinetic Chromatography)

This compound is particularly useful in a specialized mode of capillary electrophoresis known as Micellar Electrokinetic Chromatography (MEKC). MEKC is a hybrid technique that combines principles of electrophoresis and chromatography, enabling the separation of both charged and neutral analytes. wikipedia.orgnih.gov

In MEKC, a surfactant such as this compound is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. nih.govlongdom.org These micelles act as a "pseudo-stationary phase." In a typical setup with a fused-silica capillary under neutral or alkaline conditions, a strong electroosmotic flow (EOF) is generated, which moves the bulk solution towards the cathode. usp.org The anionic this compound micelles, however, have their own electrophoretic mobility directed towards the anode (the opposite direction). usp.orgwikipedia.org The net result is that the micelles move more slowly than the bulk EOF. tritagene.com

Separation occurs based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgbccampus.ca

Neutral analytes separate based on their hydrophobicity. More hydrophobic molecules will spend more time partitioned into the micelle and will therefore travel more slowly, eluting later.

Charged analytes are separated based on a combination of their electrophoretic mobility and their partitioning behavior.

This technique provides high efficiency and is versatile for separating a wide range of small molecules. longdom.org

| Technique | Role of this compound | Separation Principle | Typical Analytes |

|---|---|---|---|

| Capillary Electrophoresis (CE-SDS analog) | Forms negatively charged complexes with proteins. | Molecular sieving based on size. usp.orgnih.gov | Proteins, Macromolecules. capes.gov.br |

| Micellar Electrokinetic Chromatography (MEKC) | Forms a micellar pseudo-stationary phase. wikipedia.orgnih.gov | Differential partitioning of analytes between micelles and aqueous phase. bccampus.ca | Neutral and charged small molecules. longdom.org |

Environmental Chemistry and Ecotoxicological Considerations of Decyl Sulfate

Biodegradation Pathways and Kinetics of Decyl Sulfate (B86663) in Environmental Compartments

The environmental persistence of an organic chemical is largely determined by its susceptibility to microbial degradation. Alkyl sulfates, including decyl sulfate, are generally recognized for their biodegradability in various environmental settings. europa.eusantos.comheraproject.com

This compound is subject to rapid microbial breakdown in both aerobic and anaerobic environments. The entire class of C8-C18 alkyl sulfates is considered to be readily biodegradable under aerobic conditions. europa.eusantos.comewg.org Specific data for C10 alkyl sulfate confirms it is readily biodegradable. nordic-swan-ecolabel.org The degradation process is mediated by a wide variety of naturally occurring bacteria found in soil and water, such as those from the Pseudomonas genus. hibiscuspublisher.commdpi.com In wastewater treatment plants, alkyl sulfates are quantitatively removed, primarily through biodegradation. nih.govoecd.org

The primary mechanism for aerobic degradation is initiated by an enzyme called alkylsulfatase. hibiscuspublisher.commdpi.com This enzyme catalyzes the hydrolytic cleavage of the C-O-S ester bond, splitting the this compound molecule into inorganic sulfate and 1-decanol (B1670082). santos.comethz.ch This initial step removes the surfactant properties of the molecule.

Under anaerobic conditions, such as in buried sediments or sludge digesters, this compound is also biodegradable. ewg.orgoecd.org Studies on sewage sludge have shown that alkyl sulfates are degraded anaerobically, which limits their accumulation in agricultural soils when sludge is used as a fertilizer. oecd.orgindustrialchemicals.gov.au The European Union Ecolabel program also reports that C10-C16 alkyl sulfates are anaerobically degradable. ewg.org Denitrifying bacteria have been shown to be capable of degrading alkyl sulfides under anaerobic conditions, suggesting potential pathways for related sulfate compounds. nih.gov

The biodegradation of this compound proceeds through a well-defined metabolic pathway. Following the initial enzymatic hydrolysis that yields inorganic sulfate and 1-decanol, the subsequent steps involve the oxidation of the alcohol. santos.comethz.chnih.gov

The 1-decanol intermediate is oxidized by an alcohol dehydrogenase to its corresponding aldehyde, decanal. ethz.ch Decanal is then further oxidized by an aldehyde dehydrogenase to form decanoic acid, a ten-carbon fatty acid. ethz.chjeb.co.in This fatty acid then enters the beta-oxidation pathway, a central metabolic process where two-carbon units are sequentially cleaved from the acyl chain. ethz.chjeb.co.in This process continues until the entire alkyl chain is broken down, with the resulting products being completely mineralized to carbon dioxide and water or incorporated into microbial biomass. santos.comnih.gov Because this pathway leads to complete mineralization, the breakdown products of this compound are considered environmentally benign. santos.com

Environmental Fate and Transport of this compound

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to sorb to solids.

The sorption of this compound to organic carbon in soil and sediment is a key process influencing its environmental concentration and bioavailability. This tendency is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For sodium this compound, the logarithm of this coefficient (log Koc) has been reported in the range of >2.087 to <2.251. chemos.de This indicates a low to moderate potential for sorption. europa.eu

For comparison, the log Koc for the C12 homolog (sodium dothis compound) is in the range of 2.50 to 2.65. europa.eu Generally, for alkyl sulfates, a low to moderate log Koc value predicts that sorption to sludge, sediments, and soils will be relatively low. europa.eu Due to its high water solubility and relatively low sorption potential, this compound is not expected to significantly adsorb to soil or sediment and will primarily remain in the aqueous phase. santos.com

As an ionic substance, this compound has a high water solubility and a very low vapor pressure, meaning it will not volatilize from water or soil surfaces. santos.comeuropa.eu Its primary environmental compartment is the hydrosphere. nih.gov

Due to its ready biodegradability under both aerobic and anaerobic conditions, this compound is not expected to be persistent in the environment. santos.comoecd.org Studies on the C12 homolog have reported a degradation half-life of just 6 hours in the presence of Pseudomonas aeruginosa bacteria. industrialchemicals.gov.au While a specific half-life for this compound is not cited, its classification as "readily biodegradable" implies a half-life of significantly less than 60 days. santos.com This rapid degradation prevents both long-term persistence and the potential for long-range environmental transport. industrialchemicals.gov.au

Ecotoxicity of this compound to Non-Human Organisms

The toxicity of alkyl sulfates to aquatic organisms is a critical consideration for environmental risk assessment. This toxicity is highly dependent on the length of the alkyl chain. europa.eunih.govcleaninginstitute.org For linear alkyl sulfates, toxicity generally increases with chain length up to C12-C14 and then decreases for longer, less soluble homologs. europa.eunih.gov This pattern places this compound in a range of moderate to high toxicity to aquatic life.

Available data indicate that algae may be less sensitive to alkyl sulfate exposure than fish and invertebrates. europa.eu Chronic toxicity tests on the invertebrate Ceriodaphnia dubia with a range of alkyl sulfates (C12 to C18) showed a parabolic response, with the C14 chain length being the most toxic. nih.gov Data for a C10-16 alkyl sulfate mixture showed moderate acute toxicity to the aquatic invertebrate Daphnia. ewg.org Based on chronic toxicity data for C10 alkyl sulfate, a Predicted No-Effect Concentration (PNEC) for aquatic ecosystems has been established.

Interactive Table: Ecotoxicity of this compound and Related Alkyl Sulfates

| Substance/Chain Length | Test Organism | Endpoint | Value (mg/L) | Reference |

| C10 Alkyl sulfate | Aquatic Ecosystem | PNEC (Chronic) | 0.05 | nordic-swan-ecolabel.org |

| C10-16 Alkyl sulfates | Daphnia (Invertebrate) | Acute Toxicity | Moderate | ewg.org |

| C12 Alkyl sulfate | Ceriodaphnia dubia | 7d-NOEC (Chronic) | >0.045 | nih.gov |

| C14 Alkyl sulfate | Ceriodaphnia dubia | 7d-NOEC (Chronic) | 0.045 | nih.gov |

| C8-12 Alkyl sulfates | Fish & Invertebrates | Short-term Toxicity | Low to Moderate | europa.eu |

| C13-15 Alkyl sulfates | Fish & Invertebrates | Short-term Toxicity | More toxic than C8-12 | europa.eu |

Note: NOEC (No-Observed-Effect Concentration), PNEC (Predicted No-Effect Concentration). The term "Moderate" indicates a potential for harm, though a specific value was not provided in the source.

Impact on Aquatic Microorganisms and Algae

This compound and other alkyl sulfates can impact the growth and physiology of aquatic microorganisms and algae. The toxicity of alkyl sulfates to algae has been observed to range between 1 and 10 mg/L. jocpr.com

Studies on the closely related sodium dothis compound (SDS) provide insights into the potential effects of this compound. For instance, in the marine diatom Phaeodactylum tricornutum, exposure to increasing concentrations of SDS led to a deceleration in the growth rate, particularly at 10 mg L−1. mdpi.com Conversely, while the macroalgae Ulva lactuca initially showed a negative trend at 1 mg L−1 of SDS, its growth was significantly stimulated at higher concentrations of 3 and 10 mg L−1. mdpi.com This stimulation at higher surfactant concentrations has been observed in other species as well and may be attributed to the surfactant serving as a carbon source or increasing membrane permeability to nutrients. mdpi.com

In another study, the green alga Dunaliella tertiolecta exhibited a mean EC50 value of 4.8 mg L-1 when exposed to SDS. nih.govresearchgate.net The toxicity of SDS to the bacterium Vibrio fischeri was even higher, with a mean EC50 of 2.6 mg L-1. nih.govresearchgate.net

The degradation of SDS by soil microorganisms in a lake–terrestrial ecotone under long-term, low-concentration stress was found to range from 11 to 16 mg/kg·d. mdpi.com This suggests that while these compounds can be toxic, microbial communities can adapt to degrade them. However, such long-term exposure can still significantly alter the bacterial community structure and function. mdpi.com

Interactive Table: Ecotoxicological Data for Algae and Microorganisms Exposed to Alkyl Sulfates

| Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Algae (general) | Alkyl Sulfates | - | Toxicity Range | 1 - 10 | jocpr.com |

| Phaeodactylum tricornutum (Diatom) | Sodium Dothis compound | 48 h | Growth Rate Reduction | 10 | mdpi.com |

| Ulva lactuca (Macroalgae) | Sodium Dothis compound | 48 h | Growth Stimulation | 3 - 10 | mdpi.com |

| Dunaliella tertiolecta (Algae) | Sodium Dothis compound | - | EC50 | 4.8 | nih.govresearchgate.net |

| Vibrio fischeri (Bacteria) | Sodium Dothis compound | - | EC50 | 2.6 | nih.govresearchgate.net |

| Desmodesmus subspicatus (Green Algae) | Sodium Dothis compound | 72 h | EC50 | 53 | sigmaaldrich.com |

| Activated Sludge (Microorganisms) | Sodium Dothis compound | 3 h | EC50 | 130 | sigmaaldrich.com |

Effects on Invertebrate and Vertebrate Aquatic Species (e.g., fish, mollusks)

The impact of alkyl sulfates extends to higher trophic levels, including invertebrates and vertebrates. The toxicity generally increases with the length of the alkyl chain. hibiscuspublisher.com For invertebrates, acute effect concentrations (EC50 values) for sodium dothis compound range from 0.72 to 108 mg/l. oecd.org

Freshwater mollusks have shown particular sensitivity to SDS. researchgate.net In 96-hour acute toxicity tests, the median effective concentrations (EC50) for various mollusk species varied significantly. For example, the EC50 for Leptoxis ampla was determined to be a very low 26 µg/L. researchgate.net

Fish are also susceptible to the toxic effects of alkyl sulfates. Exposure to SDS can lead to morphological changes in the kidney and spleen of fish like the gilthead sea bream (Sparus aurata). fortunejournals.com Furthermore, it can affect the metabolism and swimming capacity of fish such as the common carp (B13450389) (Cyprinus carpio). fortunejournals.com In a study on the planarian Dugesia japonica, the 96-hour LC50 for SDS was found to be 3.20 mg/L, indicating that the toxicity increased with longer exposure times. nih.gov

Chronic exposure to alkyl sulfates can also have significant consequences. For instance, a study on the fathead minnow (Pimephales promelas) exposed to SDS for 42 days showed a No-Observed-Effect Concentration (NOEC) of ≥ 1.36 mg/L for mortality and growth. santos.com

Interactive Table: Ecotoxicological Data for Invertebrates and Vertebrates Exposed to Alkyl Sulfates

| Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Invertebrate) | Sodium Dothis compound | 48 h | EC50 | 7.4 | epa.gov |

| Oncorhynchus mykiss (Rainbow Trout) | Sodium Dothis compound | 96 h | LC50 | >7.4 | epa.gov |

| Leptoxis ampla (Mollusk) | Sodium Dothis compound | 96 h | EC50 | 0.026 | researchgate.net |

| Dugesia japonica (Planarian) | Sodium Dothis compound | 96 h | LC50 | 3.20 | nih.gov |

| Pimephales promelas (Fathead Minnow) | Sodium Dothis compound | 42 d | NOEC | ≥ 1.36 | santos.com |

| Ceriodaphnia dubia (Invertebrate) | C12-C18 Alkyl Sulfates | Chronic | NOEC (C14 most toxic) | 0.045 | oecd.org |

| Corbicula fluminea (Clam) | Sodium Dothis compound | 30 d | NOEC | 0.65 | oecd.org |

Environmental Risk Assessment and Regulatory Frameworks for Alkyl Sulfates (Non-human exposure focus)

Environmental risk assessments for alkyl sulfates consider their high production volume and "down-the-drain" nature, which leads to their presence in wastewater effluent. nih.govresearchgate.net Due to their surfactant properties, they have a tendency to sorb to sediments. nih.govresearchgate.net

Risk assessments often utilize a weight-of-evidence approach, combining monitoring data with toxicological studies. nih.govau.dk One such assessment concluded a low aquatic risk associated with monitored alkyl sulfates, with a mean margin of exposure of approximately 40. nih.gov Another key factor in these assessments is the ready biodegradability of alkyl sulfates, which significantly reduces their environmental concentrations. santos.comepa.govubc.ca

Several regulatory frameworks govern the use and environmental release of surfactants like this compound. In the United States, the Environmental Protection Agency (EPA) regulates surfactants in consumer products, setting limits on their concentration and emissions. finicecleaning.com In Europe, the European Chemicals Agency (ECHA) manages alkyl sulfates under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. finicecleaning.comeuropa.eu These regulations aim to ensure a high level of protection for the environment. europa.eu

The Canadian Environmental Protection Act, 1999 (CEPA) also includes assessments of alkyl sulfates. A screening assessment of the Alkyl Sulfates and α-Olefin Sulfonate Group identified them as having a low-to-moderate potential to cause ecological harm, ultimately concluding a low risk to organisms and the environment. canada.ca

These regulatory frameworks rely on comprehensive data on the environmental fate and effects of these chemicals to establish safe use levels and manage potential risks. heraproject.comindustrialchemicals.gov.au

Analytical Techniques for Characterization and Quantification of Decyl Sulfate

Spectroscopic Methods for Decyl Sulfate (B86663) Analysis

Spectroscopic methods are instrumental in determining the molecular structure and concentration of decyl sulfate. They rely on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of organic compounds like this compound. jchps.comslideshare.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. For instance, strong absorption bands are expected for the S=O and C-O-S vibrations of the sulfate group. Additionally, characteristic peaks for the C-H stretching and bending vibrations of the decyl alkyl chain would be prominent. mdpi.com Analysis of these bands helps confirm the presence of the sulfate ester and the long hydrocarbon tail. For example, the C-H stretching modes for the alkyl chain typically appear in the 2850-2960 cm⁻¹ region. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different types of protons. The protons on the carbon atom attached to the sulfate group (-CH₂-O-SO₃⁻) would be the most deshielded and appear at the highest chemical shift. The signals for the methylene groups (-CH₂-) of the alkyl chain would appear at intermediate chemical shifts, while the terminal methyl group (-CH₃) would be the most shielded and appear at the lowest chemical shift. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atom bonded to the sulfate group would have a characteristic chemical shift, distinct from the other methylene carbons and the terminal methyl carbon of the decyl chain.

Together, IR and NMR spectroscopy provide a comprehensive picture of the molecular structure of this compound, confirming the connectivity of the atoms and the presence of key functional groups.

| Spectroscopic Technique | Information Provided for this compound | Typical Spectral Regions/Shifts |

| Infrared (IR) | Identification of functional groups. | C-H stretching (alkyl): ~2850-2960 cm⁻¹S=O stretching (sulfate): Strong absorptionsC-O-S stretching (sulfate ester): Characteristic absorptions |

| ¹H NMR | Number and environment of different protons. | -CH₃ (terminal): Lowest chemical shift-CH₂- (alkyl chain): Intermediate shifts-CH₂-O- (next to sulfate): Highest chemical shift |

| ¹³C NMR | Number and environment of different carbon atoms. | C atoms of the decyl chain show distinct signals based on their position relative to the sulfate group. |

Mass Spectrometry (MS) Applications in Identification and Trace Analysis

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule. It is frequently employed for the identification and trace analysis of surfactants. thermofisher.com When coupled with chromatographic techniques like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. thermofisher.com

For this compound (C₁₀H₂₁O₄S⁻), mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight. nih.gov High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental formula. nih.gov The fragmentation pattern observed in the MS/MS spectrum (tandem mass spectrometry) can provide further structural information, helping to distinguish it from isomers. MS is particularly valuable for trace analysis due to its high sensitivity, allowing for the detection of this compound at very low concentrations in various matrices. thermofisher.com

| Parameter | Value for this compound Anion (C₁₀H₂₁O₄S⁻) | Reference |

| Molecular Formula | C₁₀H₂₁O₄S⁻ | nih.gov |

| Exact Mass | 237.1166 Da | nih.gov |

| Monoisotopic Mass | 237.11605532 Da | nih.gov |

UV-Vis Spectrophotometric Methods, including Ion-Pair Extraction Techniques

Direct UV-Vis spectrophotometry is generally not suitable for the quantification of simple alkyl sulfates like this compound because they lack a significant chromophore—a part of the molecule that absorbs light in the UV-Vis region. thermofisher.comthermofisher.com However, indirect spectrophotometric methods can be employed. amazonaws.com

One common approach is ion-pair extraction . semnan.ac.ir This method involves forming an ion pair between the anionic this compound and a large, colored cationic dye (e.g., methylene blue). amazonaws.comresearchgate.net This newly formed ion-pair complex is soluble in an organic solvent and can be extracted from the aqueous phase. The intensity of the color in the organic phase, which is proportional to the concentration of the this compound, is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye. semnan.ac.irresearchgate.net This technique is simple, rapid, and can be used for routine analysis. semnan.ac.ir The precision of such methods can be high, with relative standard deviations often being low. semnan.ac.ir

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for the separation and analysis of surfactants from complex matrices. thermofisher.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for surfactant analysis. thermofisher.com The separation of alkyl sulfates like this compound is often achieved using reversed-phase columns where the stationary phase is nonpolar. sielc.com

Due to the lack of a strong UV chromophore in this compound, several alternative detection modes are employed: thermofisher.comthermofisher.com

Evaporative Light Scattering Detection (ELSD): A universal detector that can detect any non-volatile analyte. thermofisher.comsielc.com

Charged Aerosol Detection (CAD): Another universal detector that provides a consistent response for non-volatile and many semi-volatile compounds, making it ideal for surfactant analysis. thermofisher.comsielc.com